REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH2:6][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4]([F:11])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)F)F
|
Name
|
|
Quantity
|
0.198 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
719 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
59 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated again to 58-60° C. in a sealed tube for 60 h
|
Duration
|
60 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
WASH
|
Details
|
washed with water (5 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a phase separator
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
an 8:2 mixture of the desired amine to the imine product
|
Type
|
CUSTOM
|
Details
|
After initial chromatography (1-5% methanol/dichloromethane) which did not separate products, mixture
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CN2CCOCC2)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.85 mmol | |
AMOUNT: MASS | 247 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |